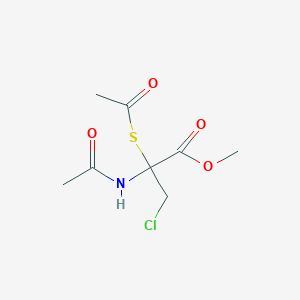
Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate is an organic compound with a complex structure that includes functional groups such as an ester, amide, and thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate typically involves multiple steps. One common method includes the reaction of 3-chloro-2-hydroxypropanoic acid with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with thioacetic acid to introduce the thioether group, followed by the addition of methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-acetylsulfanyl-3-bromo-propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-acetamido-2-acetylsulfanyl-3-iodo-propanoate: Similar structure but with an iodine atom instead of chlorine.
Methyl 2-acetamido-2-acetylsulfanyl-3-fluoro-propanoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
58178-01-1 |
|---|---|
Molecular Formula |
C8H12ClNO4S |
Molecular Weight |
253.70 g/mol |
IUPAC Name |
methyl 2-acetamido-2-acetylsulfanyl-3-chloropropanoate |
InChI |
InChI=1S/C8H12ClNO4S/c1-5(11)10-8(4-9,7(13)14-3)15-6(2)12/h4H2,1-3H3,(H,10,11) |
InChI Key |
AJUDHPVJFUCOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCl)(C(=O)OC)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















